

HSR6071: A Potent GPR35 Agonist for Research and Drug Development

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Compound of Interest

Compound Name: HSR6071

Cat. No.: B1663193

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For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive information on the procurement and application of **HSR6071**, a potent and selective agonist for the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor implicated in a range of physiological and pathological processes, making it an attractive target for therapeutic intervention in areas such as inflammation, metabolic disorders, and cancer.^{[1][2][3]} These application notes and protocols are intended to guide researchers in utilizing **HSR6071** for in vitro and in vivo studies.

Supplier and Ordering Information

For the convenience of researchers, the following table summarizes the key ordering information for **HSR6071** from various suppliers. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.

Supplier	Catalog Number	Purity	Available Quantities
MedChemExpress	HY-112828	>98%	10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg
Selleck Chemicals	S8679	>99%	5 mg, 10 mg, 50 mg, 100 mg
Cayman Chemical	24078	≥98%	1 mg, 5 mg, 10 mg

Note: It is recommended to consult the supplier's technical data sheet for detailed information on solubility and storage conditions. For experimental use, **HSR6071** is typically dissolved in a suitable solvent such as DMSO.

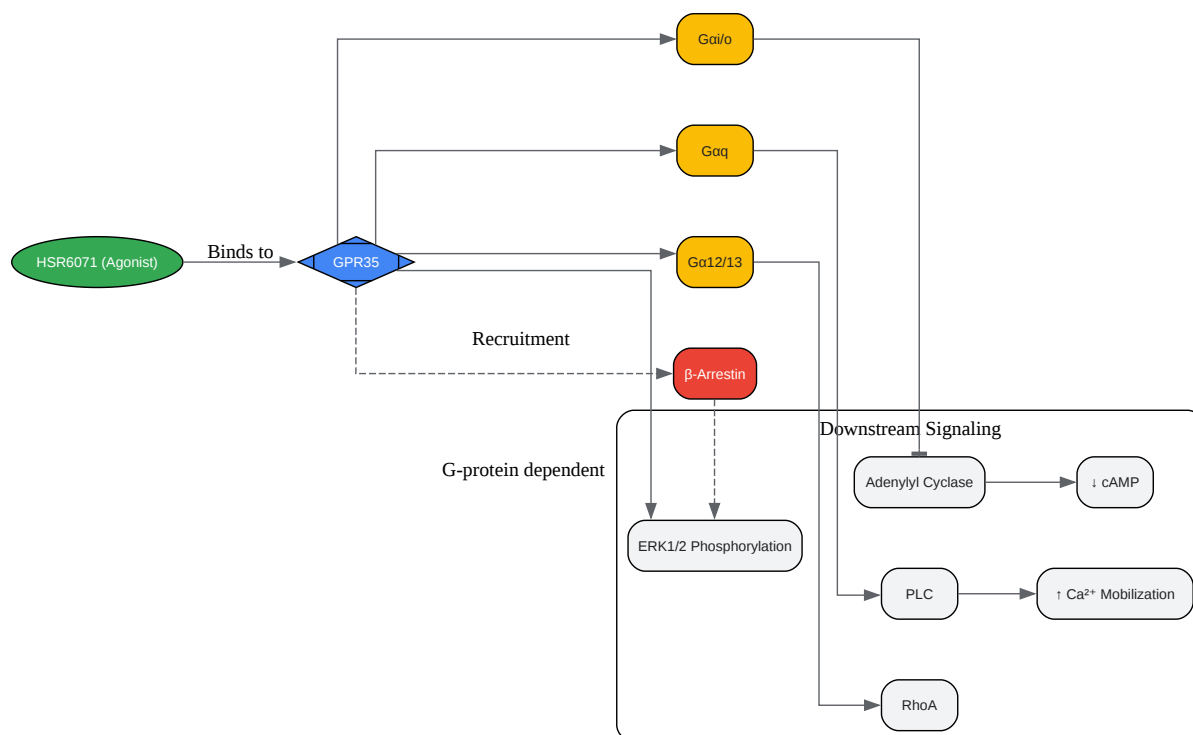
Application Notes

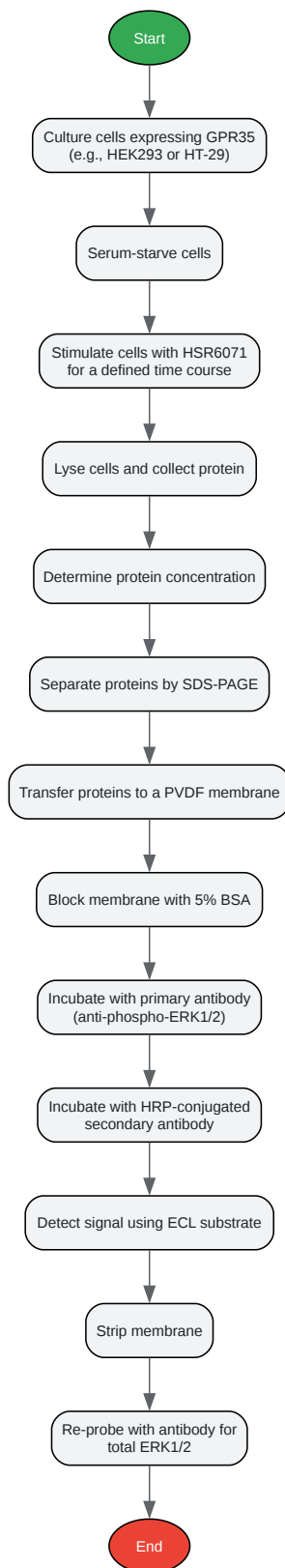
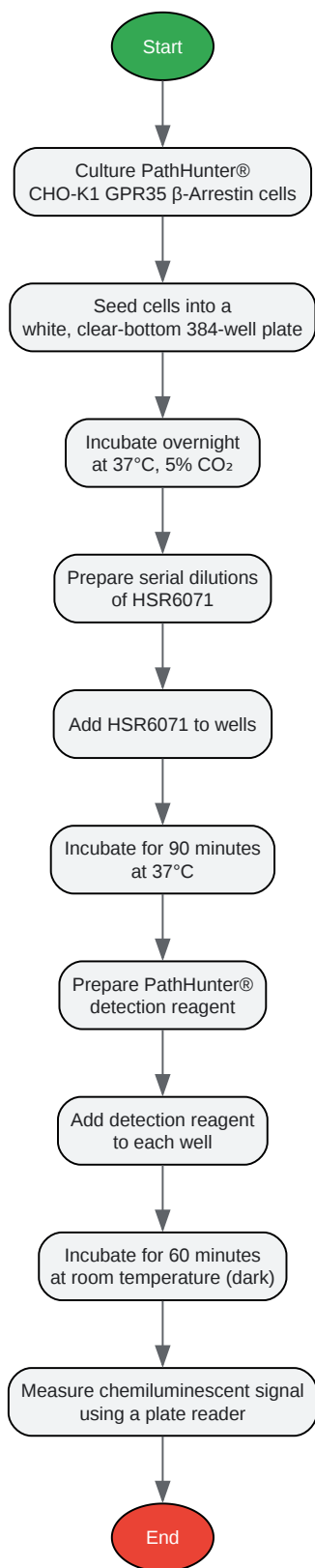
Mechanism of Action and Signaling Pathways

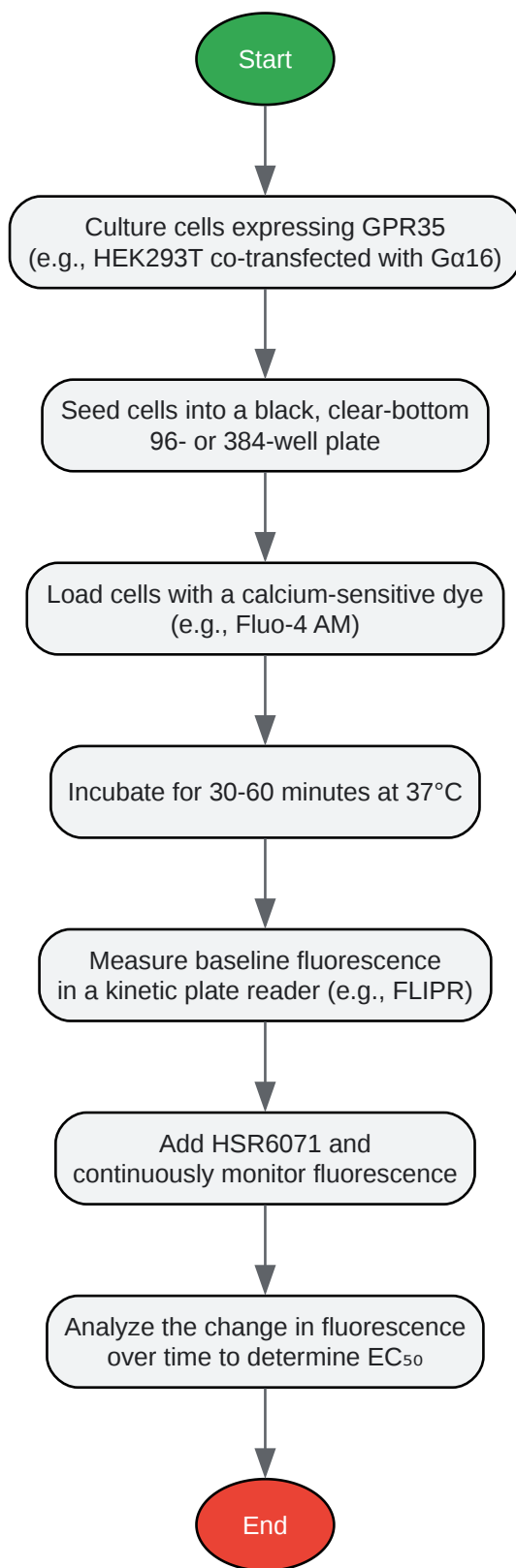
HSR6071 acts as a selective agonist for GPR35. Upon binding, it activates the receptor, initiating a cascade of intracellular signaling events. GPR35 is known to couple to multiple G protein families, including Gai/o, Gα12/13, and Gαq, leading to diverse downstream effects.^[3]^[4] Additionally, agonist binding to GPR35 can trigger the recruitment of β-arrestin, which not only plays a role in receptor desensitization and internalization but can also initiate G protein-independent signaling pathways.^[1]^[3]

Key signaling events following GPR35 activation by an agonist like **HSR6071** include:

- Gai/o coupling: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[4]
- Gα12/13 coupling: Activation of RhoA signaling pathways, which can influence cell shape and motility.^[1]^[4]
- β-Arrestin Recruitment: Scaffolding of signaling complexes that can lead to the activation of pathways such as the ERK/MAPK cascade.^[1]
- ERK1/2 Phosphorylation: A common downstream consequence of GPR35 activation, serving as a robust indicator of receptor engagement.^[2]







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